molecular formula C13H8ClN3O6 B11058353 N-(5-chloro-2-hydroxyphenyl)-2,4-dinitrobenzamide

N-(5-chloro-2-hydroxyphenyl)-2,4-dinitrobenzamide

Cat. No.: B11058353
M. Wt: 337.67 g/mol
InChI Key: PJPWSMZCLJNLNH-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 5-chloro-2-hydroxyphenyl group and two nitro groups at the 2 and 4 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)-2,4-dinitrobenzamide typically involves the reaction of 5-chloro-2-hydroxyaniline with 2,4-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)-2,4-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can reduce the nitro groups.

    Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(5-chloro-2-hydroxyphenyl)-2,4-dinitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2,4-dinitrobenzamide involves its interaction with specific molecular targets. The compound’s hydroxyl and nitro groups can participate in hydrogen bonding and electron transfer processes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-hydroxyphenyl)-acetamide: Similar structure but lacks the nitro groups, resulting in different reactivity and applications.

    N-(5-chloro-2-hydroxyphenyl)-2-(chloromethyl)benzamide: Contains a chloromethyl group instead of nitro groups, leading to different chemical properties.

Uniqueness

N-(5-chloro-2-hydroxyphenyl)-2,4-dinitrobenzamide is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C13H8ClN3O6

Molecular Weight

337.67 g/mol

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2,4-dinitrobenzamide

InChI

InChI=1S/C13H8ClN3O6/c14-7-1-4-12(18)10(5-7)15-13(19)9-3-2-8(16(20)21)6-11(9)17(22)23/h1-6,18H,(H,15,19)

InChI Key

PJPWSMZCLJNLNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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